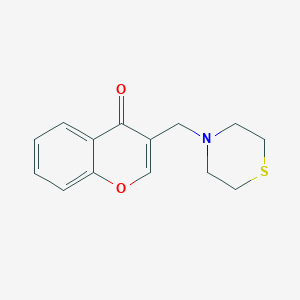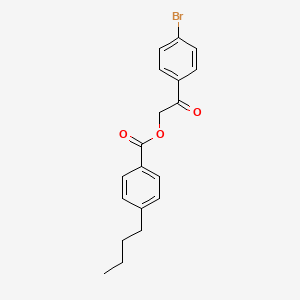![molecular formula C20H19N5O B5370892 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile](/img/structure/B5370892.png)
4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a potential candidate for the development of new drugs due to its unique properties and promising results in various studies.
作用機序
The mechanism of action of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the modulation of various signaling pathways and enzymes in the body. It has been found to inhibit the activity of certain enzymes such as tyrosinase, which is involved in melanogenesis, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. It has been found to induce apoptosis in cancer cells, inhibit the replication of certain viruses, reduce inflammation, and improve insulin sensitivity in diabetic patients. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile is its versatility in terms of applications. It can be used for a wide range of research studies due to its diverse properties. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of research is the investigation of its potential as a diagnostic tool for certain diseases. Additionally, further studies are needed to elucidate the specific mechanisms of action and to optimize the synthesis method for improved yields and purity.
Conclusion:
In conclusion, this compound is a promising compound with a wide range of potential applications in scientific research. Its unique properties and diverse effects make it an attractive candidate for the development of new drugs and diagnostic tools. Further research is needed to fully understand its mechanisms of action and to optimize its synthesis method for improved yields and purity.
合成法
The synthesis of 4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-aminonicotinonitrile with 4-(allyloxy)benzaldehyde and 1,3-dimethyl-4-amino-1H-pyrazole in the presence of a catalyst. The reaction is carried out in a suitable solvent under specific conditions, and the resulting product is purified using various techniques such as column chromatography, recrystallization, or sublimation.
科学的研究の応用
4-[2-(allyloxy)phenyl]-2-amino-6-(1,3-dimethyl-1H-pyrazol-4-yl)nicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, anti-inflammatory, and antidiabetic properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-amino-6-(1,3-dimethylpyrazol-4-yl)-4-(2-prop-2-enoxyphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-4-9-26-19-8-6-5-7-14(19)15-10-18(23-20(22)16(15)11-21)17-12-25(3)24-13(17)2/h4-8,10,12H,1,9H2,2-3H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLINWMCGVDFURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=C(C(=C2)C3=CC=CC=C3OCC=C)C#N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5370820.png)


![4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylmethyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B5370841.png)
![1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370843.png)
![ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5370850.png)


![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1H-pyrrol-2-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5370863.png)
![2-[3-methyl-4-({methyl[(3-phenyl-5-isoxazolyl)methyl]amino}methyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5370872.png)


![3-[2-({[1-(hydroxymethyl)cyclobutyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370896.png)
